4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Description
4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N6O3S and its molecular weight is 360.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been used in the treatment of various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound’s structure suggests that it may have good bioavailability, as this motif is frequently encountered in active pharmaceutical ingredients .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been achieved in various conditions, suggesting that these compounds may be stable under a range of environmental conditions .
Properties
IUPAC Name |
4-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-10-20-15(24-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(5-3-11)25(16,22)23/h2-5,8-9H,6-7H2,1H3,(H2,16,22,23)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKXFMHSNQCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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